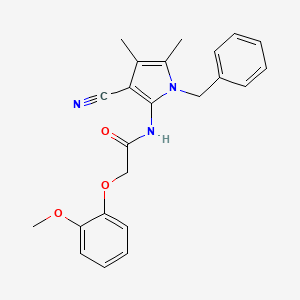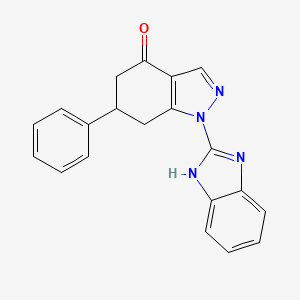![molecular formula C17H11N5S3 B10874270 3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B10874270.png)
3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
The synthesis of 3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione typically involves multiple steps. One common synthetic route starts with the condensation of isatin with thiosemicarbazide to form a tricyclic compound, 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione. This intermediate is then reacted with chloro N-phenylacetamides to yield the final product . The reaction conditions often involve the use of solvents such as methanol and dichloromethane, and the product is typically purified by washing and drying .
Análisis De Reacciones Químicas
3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to chelate iron ions, which are essential for cancer cell proliferation.
Biological Studies: The compound’s interactions with DNA and proteins have been studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione involves its ability to bind to metal ions, particularly iron. This binding can disrupt essential biological processes in cells, such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The compound has been shown to selectively bind to ferrous ions, which can inhibit the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other derivatives of 5H-[1,2,4]triazino[5,6-b]indole and benzothiazole. For example:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds have been studied for their anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds are known for their applications in medicinal chemistry and material science. What sets 3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione apart is its unique combination of these two heterocyclic systems, which may confer enhanced biological activity and specificity.
Propiedades
Fórmula molecular |
C17H11N5S3 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C17H11N5S3/c23-17-22(12-7-3-4-8-13(12)25-17)9-24-16-19-15-14(20-21-16)10-5-1-2-6-11(10)18-15/h1-8H,9H2,(H,18,19,21) |
Clave InChI |
PXEGQCZFDACFSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCN4C5=CC=CC=C5SC4=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(furan-2-ylmethyl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874189.png)
![Methyl 3-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]propanoate](/img/structure/B10874194.png)
![N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10874201.png)
![3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874211.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10874218.png)
![(1E)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(thiophen-2-yl)ethanimine](/img/structure/B10874222.png)

![N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10874229.png)
![3-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1,3-benzothiazole-2(3H)-thione](/img/structure/B10874244.png)
![3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B10874250.png)
![(4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874252.png)


![2-{2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874285.png)
